(3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Research on similar compounds often involves their synthesis and structural characterization, which are foundational aspects of chemical science. For instance, studies have described the synthesis of novel compounds with potential applications in materials science, pharmaceuticals, and biochemistry. These synthetic approaches can lead to the development of novel methodologies or the discovery of new chemical entities with unique properties. Notably, the synthesis of flurbiprofen derivatives and their full characterization via spectroscopic methods provides a basis for understanding the structural and functional diversity of cyanamide derivatives and related molecules (Manolov, Ivanov, & Bojilov, 2021).
Antimicrobial and Antiviral Activities
Several studies have focused on the antimicrobial and antiviral potentials of compounds with structural similarities to (3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide. For example, derivatives of flurbiprofen have been investigated for their potential as anti-HCV, anticancer, and antimicrobial agents. Such research underscores the utility of heterocyclic compounds in addressing various biological challenges, suggesting a possible avenue for the exploration of this compound in similar contexts (Çıkla, Tatar, & Küçükgüzel et al., 2013).
Applications in Materials Science
Compounds with cyano and fluorophenyl groups have been explored for their applications in materials science, particularly in the creation of novel polymers and fluorophores. The development and characterization of new materials with unique optical or electronic properties can lead to advancements in technologies such as organic electronics, sensors, and imaging applications. Research into the spectral properties of donor-acceptor push-pull imidazole-based fluorophores, for example, illustrates how structural modifications can significantly impact the optical properties of materials, potentially guiding the design of this compound for specific applications (Danko, Bureš, Kulhanek, & Hrdlovič, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Compounds with similar structures have been reported to affect a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
(3-cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4S/c1-9-17-11(7-19-9)6-18(8-16)12-2-3-13(14)10(4-12)5-15/h2-4,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWYWUJETVMTRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C#N)C2=CC(=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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